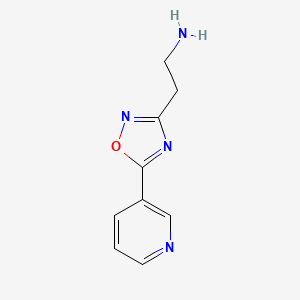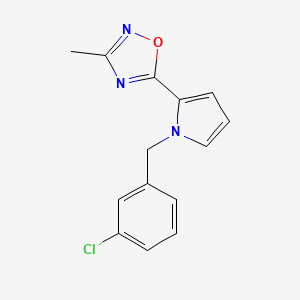![molecular formula C22H20ClN3O B11182948 7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182948.png)
7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 4-ethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common method includes the condensation of 4-chloroaniline with ethyl 2-aminobenzoate to form an intermediate, which is then cyclized to yield the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 7-(4-chlorophenyl)-2-[(4-phenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
Compared to similar compounds, 7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 4-ethylphenylamino group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H20ClN3O |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(4-ethylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20ClN3O/c1-2-14-3-9-18(10-4-14)25-22-24-13-19-20(26-22)11-16(12-21(19)27)15-5-7-17(23)8-6-15/h3-10,13,16H,2,11-12H2,1H3,(H,24,25,26) |
InChI Key |
SFEDEOKCFYYFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11182873.png)

![3-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B11182880.png)

![1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11182898.png)
![6-{4-[(3-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-YL}phenyl)methyl]piperazine-1-carbonyl}-2,3,4,5-tetrahydropyridazin-3-one](/img/structure/B11182899.png)
![3-(2-chlorophenyl)-4-(4-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11182906.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11182909.png)
![N-[3-(3,4-dimethoxyphenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11182915.png)
![methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate](/img/structure/B11182923.png)
![Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182926.png)

![7-(3-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11182933.png)
![5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11182940.png)
